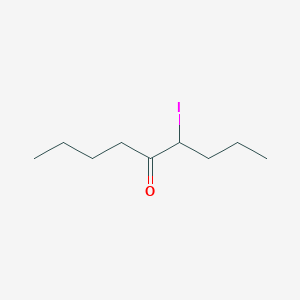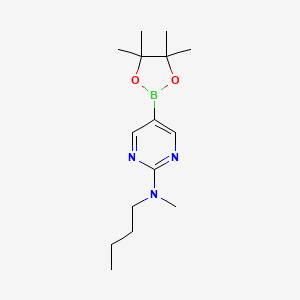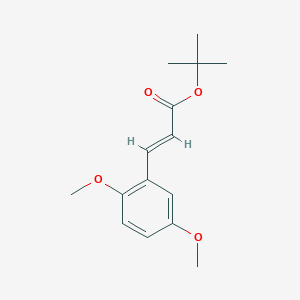![molecular formula C17H22O3Si B12514011 [2-([1,1'-Biphenyl]-4-yl)ethyl](trimethoxy)silane CAS No. 677324-83-3](/img/structure/B12514011.png)
[2-([1,1'-Biphenyl]-4-yl)ethyl](trimethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1’-Biphenyl]-4-yl)ethylsilane is an organosilicon compound that features a biphenyl group attached to an ethyl chain, which is further bonded to a silicon atom bearing three methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)ethylsilane typically involves the reaction of [1,1’-biphenyl]-4-yl ethyl halide with trimethoxysilane in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive silicon-containing intermediates. Common catalysts include platinum or palladium complexes, which facilitate the formation of the silicon-carbon bond.
Industrial Production Methods
On an industrial scale, the production of 2-([1,1’-Biphenyl]-4-yl)ethylsilane may involve continuous flow processes to ensure consistent quality and yield. The use of fixed-bed reactors with supported catalysts can enhance the efficiency of the reaction. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)ethylsilane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Oxidation: The biphenyl moiety can undergo oxidation reactions, leading to the formation of biphenyl derivatives.
Substitution: The silicon atom can participate in substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases are commonly used to hydrolyze the methoxy groups.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the biphenyl group.
Substitution: Nucleophiles such as amines or alcohols can replace the methoxy groups under mild conditions.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Oxidation: Biphenyl derivatives with various functional groups.
Substitution: Silicon-containing compounds with different substituents.
Scientific Research Applications
Chemistry
In chemistry, 2-([1,1’-Biphenyl]-4-yl)ethylsilane is used as a precursor for the synthesis of advanced materials, including polymers and hybrid organic-inorganic materials. Its ability to form siloxane bonds makes it valuable in the development of silicone-based materials with enhanced properties.
Biology and Medicine
While specific biological applications of 2-([1,1’-Biphenyl]-4-yl)ethylsilane are less common, its derivatives may be explored for potential use in drug delivery systems or as bioactive compounds. The biphenyl group is known for its biological activity, which could be harnessed in medicinal chemistry.
Industry
In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it an excellent candidate for surface modification and adhesion promotion.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)ethylsilane primarily involves the formation of siloxane bonds through hydrolysis and condensation reactions. The biphenyl group can interact with various molecular targets, potentially influencing the compound’s reactivity and stability. The silicon atom’s ability to form stable bonds with oxygen and carbon atoms is central to its function in materials science and organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Phenyltrimethoxysilane: Contains a phenyl group instead of a biphenyl group.
Trimethoxysilane: Lacks the biphenyl and ethyl groups, consisting only of a silicon atom bonded to three methoxy groups.
2-(Phenyl)ethylsilane: Similar structure but with a single phenyl group instead of a biphenyl group.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)ethylsilane is unique due to the presence of the biphenyl group, which imparts distinct electronic and steric properties
Properties
CAS No. |
677324-83-3 |
|---|---|
Molecular Formula |
C17H22O3Si |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
trimethoxy-[2-(4-phenylphenyl)ethyl]silane |
InChI |
InChI=1S/C17H22O3Si/c1-18-21(19-2,20-3)14-13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3 |
InChI Key |
HJQJGQLIVJZSKQ-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCC1=CC=C(C=C1)C2=CC=CC=C2)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


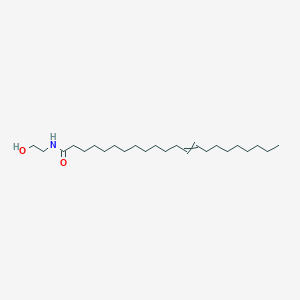
![N-tert-Butyl-5-chlorobenzo[d]oxazol-2-amine](/img/structure/B12513939.png)
![4-chloro-5H-pyrimido[5,4-b]indol-1-ium chloride](/img/structure/B12513944.png)
amino}-3-(pyridin-4-yl)propanoic acid](/img/structure/B12513949.png)
![1,4-Bis(4-fluorophenyl)benzo[G]phthalazine](/img/structure/B12513954.png)
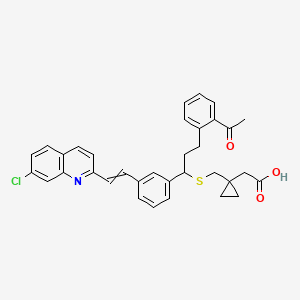


![2-((5-(3-Chloro-2-methyl-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-3-(2-((2-(2-methoxyphenyl)pyrimidin-4-yl)methoxy)phenyl)propanoic acid](/img/structure/B12513986.png)
![7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one](/img/structure/B12514009.png)
